molecular formula C15H14ClNS B11059214 4-chloro-N-(4-methylbenzyl)benzenecarbothioamide

4-chloro-N-(4-methylbenzyl)benzenecarbothioamide

Cat. No.: B11059214
M. Wt: 275.8 g/mol
InChI Key: UFOMMUDYKYUONB-UHFFFAOYSA-N
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Description

4-CHLORO-N~1~-(4-METHYLBENZYL)-1-BENZENECARBOTHIOAMIDE is an organic compound that belongs to the class of benzamide derivatives. This compound is characterized by the presence of a chloro group, a methylbenzyl group, and a benzenecarbothioamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N~1~-(4-METHYLBENZYL)-1-BENZENECARBOTHIOAMIDE typically involves the reaction of 4-chlorobenzoyl chloride with 4-methylbenzylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then treated with thiourea to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N~1~-(4-METHYLBENZYL)-1-BENZENECARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-CHLORO-N~1~-(4-METHYLBENZYL)-1-BENZENECARBOTHIOAMIDE is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of pharmaceuticals due to its biological activity.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-CHLORO-N~1~-(4-METHYLBENZYL)-1-BENZENECARBOTHIOAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity. This interaction can lead to various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-CHLORO-N-(1-METHYL-BUTYL)-BENZAMIDE
  • 4-CHLORO-N-(2,2-DICHLORO-1-ISOTHIOCYANATO-ETHYL)-BENZAMIDE
  • 4-CHLORO-N-(1-METHYL-HEXYL)-BENZAMIDE

Uniqueness

4-CHLORO-N~1~-(4-METHYLBENZYL)-1-BENZENECARBOTHIOAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group, a methylbenzyl group, and a benzenecarbothioamide moiety makes it a valuable compound for various research applications.

Properties

Molecular Formula

C15H14ClNS

Molecular Weight

275.8 g/mol

IUPAC Name

4-chloro-N-[(4-methylphenyl)methyl]benzenecarbothioamide

InChI

InChI=1S/C15H14ClNS/c1-11-2-4-12(5-3-11)10-17-15(18)13-6-8-14(16)9-7-13/h2-9H,10H2,1H3,(H,17,18)

InChI Key

UFOMMUDYKYUONB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=S)C2=CC=C(C=C2)Cl

Origin of Product

United States

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